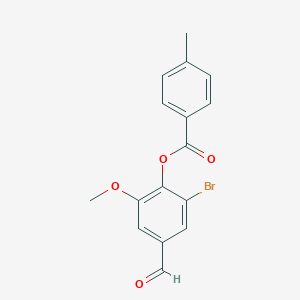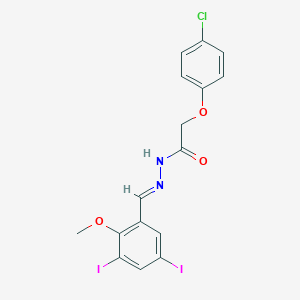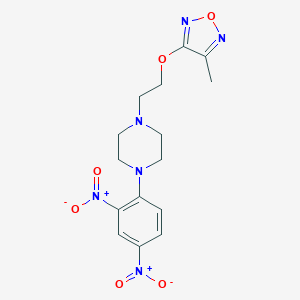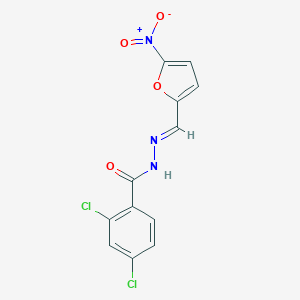
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate
Overview
Description
“2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate” is a highly potent organic compound. It has a molecular formula of C16H13BrO4 and an average mass of 349.176 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate” is defined by its molecular formula, C16H13BrO4 . The monoisotopic mass is 347.999725 Da .Physical And Chemical Properties Analysis
“2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate” is a solid at 20 degrees Celsius .Scientific Research Applications
Reactions of Bromophenols : Studies have examined the reactions of various bromophenol derivatives, including formylation and bromination reactions in the presence of different catalysts and conditions. These reactions are crucial in synthesizing new compounds with potential applications in pharmaceuticals and materials science (Chakrabarti, Chapman, & Clarke, 1969); (Cresp, Sargent, Elix, & Murphy, 1973).
Bromophenol Derivatives from Algae : A study on bromophenol derivatives from the red alga Rhodomela confervoides identified several compounds, including those with bromo, hydroxy, and methoxy groups, similar to 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate. These compounds were analyzed for their structure and potential biological activities (Zhao et al., 2004).
Synthesis of Related Compounds : Research on the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an intermediate for the total synthesis of bisbibenzyls, which are natural products with biological activities, indicates the significance of similar compounds in synthetic pathways (Lou Hong-xiang, 2012).
Substitution Reactions of Bromophenols : Studies focusing on electrophilic substitution reactions of bromophenols, including bromination and nitration, contribute to understanding the reactivity and potential chemical transformations of similar compounds (Clarke, Scrowston, & Sutton, 1973).
Applications in Photodynamic Therapy : Research on new zinc phthalocyanines substituted with bromophenol derivatives highlights the potential of such compounds in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Safety and Hazards
properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-10-3-5-12(6-4-10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXDTBOENCIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-ethoxy-2-hydroxybenzylidene)amino]phenyl}benzamide](/img/structure/B400597.png)
![N-benzyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B400600.png)

![5-(4-Bromophenyl)-3-[4-(4-propylcyclohexyl)cyclohexyl]-1,2,4-oxadiazole](/img/structure/B400605.png)
![N-[3-({3,5-bisnitrobenzoyl}amino)phenyl]-2-furamide](/img/structure/B400607.png)
![Prop-2-enyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400609.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide](/img/structure/B400613.png)
![3-nitro-N'-[(1-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B400614.png)

![4-bromo-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B400617.png)
![3-(3-{[(2-hydroxy-1-naphthyl)methylene]amino}phenyl)-2H-chromen-2-one](/img/structure/B400618.png)

![3-iodo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400620.png)
![N-[1-(1-adamantyl)ethyl]-5-morpholin-4-yl-2-nitroaniline](/img/structure/B400621.png)